molecular formula C10H7FN2O2 B1314952 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-69-7

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1314952
CAS No.: 879996-69-7
M. Wt: 206.17 g/mol
InChI Key: HJVSMYJDZQWISE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorophenyl group at the third position and a carboxylic acid group at the fourth position of the pyrazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The intermediate product is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with biological targets, while the pyrazole ring provides a scaffold for binding to enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 3-Fluorophenylacetic acid
  • 3-Fluorobenzeneboronic acid

Uniqueness

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl group and the carboxylic acid group enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVSMYJDZQWISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479729
Record name 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-69-7
Record name 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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